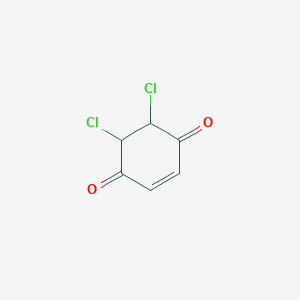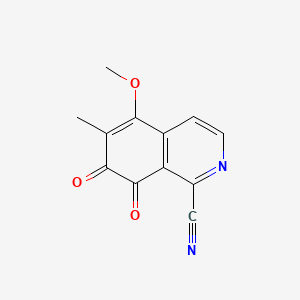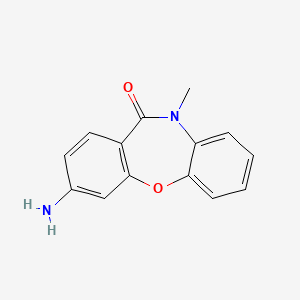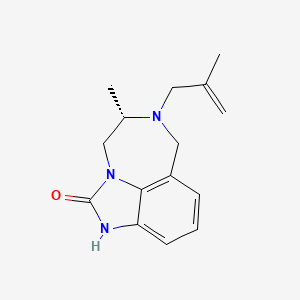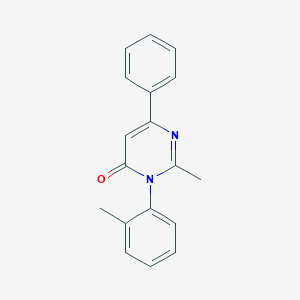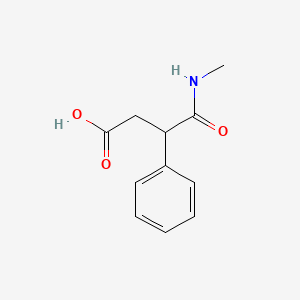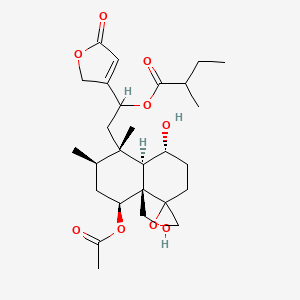
Ajugamarin E 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajugamarin E 1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata This compound belongs to the neo-clerodane diterpenoids, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
Ajugamarin E 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ajugamarin E 1 has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and cytotoxic effects, making it a subject of interest in biological research.
Medicine: this compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals and natural health products .
Mecanismo De Acción
Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Ajugamarin E 1 is compared with other neo-clerodane diterpenoids isolated from Ajuga species, such as Ajugamarin A1, Ajugamarin G1, and Ajugaciliatins. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties Its unique structure and reactivity make it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry
Propiedades
Número CAS |
123297-94-9 |
|---|---|
Fórmula molecular |
C27H40O9 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1 |
Clave InChI |
RNYBHVLREIXMCA-YTEGUBOOSA-N |
SMILES isomérico |
CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
SMILES canónico |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


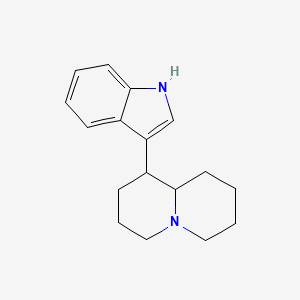
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)

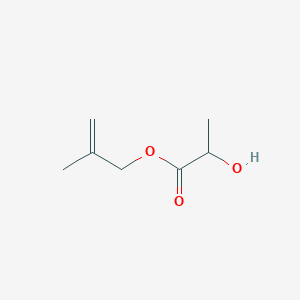
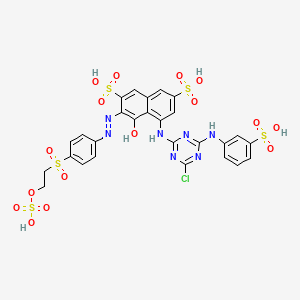
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
